![molecular formula C17H34Si3 B12036802 alpha,alpha,alpha-Tris(trimethylsilyl)ethylbenzene CAS No. 35449-08-2](/img/structure/B12036802.png)
alpha,alpha,alpha-Tris(trimethylsilyl)ethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha,alpha,alpha-Tris(trimethylsilyl)ethylbenzene: is an organosilicon compound characterized by the presence of three trimethylsilyl groups attached to an ethylbenzene core. This compound is notable for its chemical inertness and large molecular volume, which makes it useful in various applications, particularly in organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha,alpha-Tris(trimethylsilyl)ethylbenzene typically involves the reaction of ethylbenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Alpha,alpha,alpha-Tris(trimethylsilyl)ethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced, although the trimethylsilyl groups generally confer stability against harsh conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogens or organometallic compounds can be used.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can modify the core structure of the compound .
Scientific Research Applications
Introduction to Alpha,Alpha,Alpha-Tris(trimethylsilyl)ethylbenzene
This compound, with the chemical formula C17H34Si3, is a complex organosilicon compound that has garnered attention in various scientific applications due to its unique chemical structure and properties. Despite its specific applications being somewhat limited in the available literature, this compound can be analyzed in the context of broader organosilicon chemistry and its potential uses in fields such as organic synthesis, materials science, and analytical chemistry.
Potential Applications
While specific applications of this compound are not extensively documented, organosilicon compounds in general have a wide range of uses:
- Organic Synthesis : Organosilicon compounds are often used as intermediates in organic synthesis due to their ability to participate in various reactions, such as cross-coupling reactions and as protecting groups .
- Materials Science : Silicon-containing compounds are crucial in the development of materials like silicones, which are used in a variety of applications from lubricants to biomedical devices.
- Analytical Chemistry : Silylation reactions are commonly used in analytical chemistry to derivatize molecules for gas chromatography (GC) analysis, enhancing their volatility and stability .
Case Studies and Research Findings
- Organosilicon Chemistry : Studies on organosilanes highlight their versatility in forming stabilized carbanions, which can enhance reactivity in metallation reactions and subsequent transformations .
- Silylation Reactions : The use of silylating reagents like chlorotrimethylsilane (TMS) is well-documented for protecting functional groups in organic molecules, which could be analogous to the potential uses of this compound in synthesis .
Data Tables
Given the lack of specific data on this compound, a general overview of organosilicon compounds and their properties can be provided:
Compound Type | Chemical Formula | Potential Applications |
---|---|---|
Trimethylsilyl (TMS) | (CH₃)₃Si- | Protecting groups in organic synthesis, derivatization for GC analysis |
Triethylsilyl (TES) | (C₂H₅)₃Si- | Selective protection of alcohols |
tert-Butyldimethylsilyl (TBDMS) | (CH₃)₂Si-t-Bu- | Protection of alcohols, amines, thiols |
Mechanism of Action
The mechanism by which alpha,alpha,alpha-Tris(trimethylsilyl)ethylbenzene exerts its effects is primarily through the steric hindrance provided by the bulky trimethylsilyl groups. This steric effect can protect reactive sites on a molecule, making it less susceptible to unwanted side reactions. Additionally, the trimethylsilyl groups can be selectively removed under mild conditions, allowing for controlled deprotection in synthetic pathways .
Comparison with Similar Compounds
Tetramethylsilane: Similar in structure but with four methyl groups attached to silicon.
Trimethylsilyl Chloride: Used for introducing trimethylsilyl groups into other molecules.
Tris(trimethylsilyl)silane: Contains three trimethylsilyl groups attached to a silicon atom, used in radical-based reactions
Uniqueness: Alpha,alpha,alpha-Tris(trimethylsilyl)ethylbenzene is unique due to its specific arrangement of trimethylsilyl groups around an ethylbenzene core. This structure provides a combination of steric protection and chemical stability, making it particularly useful in applications where these properties are desired .
Biological Activity
Alpha,alpha,alpha-Tris(trimethylsilyl)ethylbenzene (CAS 35449-08-2) is a silane derivative that has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects on biological systems, and relevant research findings.
This compound is characterized by its high lipophilicity, indicated by a logP value of 6.062, which suggests significant membrane permeability. Its ionization energy is approximately 8.22 eV . Such properties make it a candidate for various biological applications, particularly in drug delivery and as a biochemical probe.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to modulate cellular signaling pathways. Notably, compounds with similar silane structures have been shown to influence the activity of tumor necrosis factor-alpha (TNF-α), a key cytokine involved in inflammatory responses .
Modulation of TNF-α Activity
Research indicates that silane derivatives can act as potent modulators of TNF-α activity, which is crucial in treating inflammatory and autoimmune disorders. In vitro studies using HEK-293 cell lines demonstrated that certain silane compounds exhibited IC50 values significantly below 500 nM, indicating strong inhibitory effects on TNF-α signaling pathways .
Case Studies and Research Findings
Several studies have explored the biological implications of silane derivatives similar to this compound:
- Inhibition of Inflammatory Responses : A study highlighted that silane derivatives could effectively neutralize TNF-α in various cellular assays. The compounds demonstrated concentration-dependent inhibition, with lower IC50 values correlating with higher biological activity .
- Microbial Metabolism : Research on anaerobic bacteria has shown that hydrocarbons like alkylbenzenes can undergo transformations that may involve silane derivatives as intermediates or catalysts. These transformations are significant for understanding microbial degradation processes in anoxic environments .
- Photoredox Catalysis : this compound has been investigated for its role in photoredox catalysis. It serves as a radical initiator in reactions involving alkyl bromides and Michael acceptors, facilitating the formation of biologically relevant compounds such as HDAC inhibitors .
Data Table: Biological Activity Overview
Properties
CAS No. |
35449-08-2 |
---|---|
Molecular Formula |
C17H34Si3 |
Molecular Weight |
322.7 g/mol |
IUPAC Name |
trimethyl-[2-phenyl-1,1-bis(trimethylsilyl)ethyl]silane |
InChI |
InChI=1S/C17H34Si3/c1-18(2,3)17(19(4,5)6,20(7,8)9)15-16-13-11-10-12-14-16/h10-14H,15H2,1-9H3 |
InChI Key |
RRMMCVWTYVTPKU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(CC1=CC=CC=C1)([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.